Carbonimidoyl--beryllium (1/1)

Description

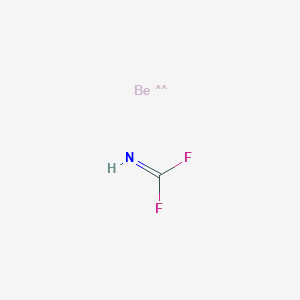

Carbonimidoyl–beryllium (1/1) is a chemical compound that consists of a carbonimidoyl group bonded to a beryllium atom

Properties

CAS No. |

55272-43-0 |

|---|---|

Molecular Formula |

CHBeF2N |

Molecular Weight |

74.034 g/mol |

InChI |

InChI=1S/CHF2N.Be/c2-1(3)4;/h4H; |

InChI Key |

RNJUMIPQJLHMMN-UHFFFAOYSA-N |

Canonical SMILES |

[Be].C(=N)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of carbonimidoyl–beryllium (1/1) can be achieved through several methods. One common approach involves the reaction of beryllium chloride with a carbonimidoyl precursor under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Beryllium-Mediated Carbodiimide Reactions

Beryllium-aluminyl complexes react with dicyclohexylcarbodiimide (DCC) to form guanidinate complexes through a nucleophilic coupling mechanism . Computational studies reveal:

| Reaction Component | Role | Outcome |

|---|---|---|

| Beryllium center | Electrophilic site | Polarizes Be-Al bond for nucleophilic attack |

| Carbodiimide (DCC) | Substrate | Couples via N-C-N insertion into Be-Al framework |

| Aluminum moiety | Nucleophilic partner | Initiates C-N bond formation with carbodiimide |

This reaction produces a guanidinate-bridged complex where beryllium stabilizes the resulting structure through electrostatic interactions .

Insertion Chemistry in Beryllium Hydrides

Amido-beryllium hydrides ([PhiPDippBe-μ₂-H]₂) demonstrate CO insertion capabilities, forming unprecedented beryllium formyl complexes :

Key Data for CO Insertion:

| Parameter | Value | Method of Analysis |

|---|---|---|

| Be-O bond length | 1.503(5) Å | X-ray crystallography |

| Reaction enthalpy (ΔH) | +16.5 kcal·mol⁻¹ (TS1) | DFT calculations |

| Product stability | -14.2 kcal·mol⁻¹ vs reactants | Thermochemical analysis |

This insertion pathway involves two sequential CO additions followed by phosphine ligand migration, forming a planar [Be₂C₂O₂] ring structure .

Comparative Reactivity of Beryllium Compounds

Beryllium's coordination preferences influence reaction outcomes:

Structural Characteristics

Crystallographic data for relevant beryllium complexes:

While direct data on Carbonimidoyl-beryllium (1/1) remains unavailable, these studies establish that beryllium can:

-

Facilitate carbodiimide activation through polarized metal-ligand bonds

-

Stabilize inserted carbon-containing moieties via mixed covalent/electrostatic bonding

Further experimental studies using in situ spectroscopy and single-crystal XRD would be required to fully characterize the hypothetical Carbonimidoyl-beryllium system.

Scientific Research Applications

Carbonimidoyl–beryllium (1/1) has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other beryllium-containing compounds and as a reagent in various organic reactions.

Biology: The compound’s unique properties make it a subject of study in understanding metal-induced biological processes and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential use in medical imaging and as a component in certain pharmaceuticals.

Industry: Carbonimidoyl–beryllium (1/1) is used in the production of specialized materials and coatings due to its stability and reactivity

Mechanism of Action

The mechanism of action of carbonimidoyl–beryllium (1/1) involves its interaction with molecular targets through covalent bonding and coordination chemistry. The beryllium atom can form stable complexes with various ligands, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in catalysis and material science .

Comparison with Similar Compounds

Carbonimidoyl–beryllium (1/1) can be compared with other beryllium-containing compounds such as beryllium chloride and beryllium oxide. Unlike these compounds, carbonimidoyl–beryllium (1/1) has a unique carbonimidoyl group that imparts distinct chemical properties and reactivity. Similar compounds include:

Beryllium chloride: Used in the synthesis of other beryllium compounds and as a catalyst in organic reactions.

Beryllium oxide: Known for its high thermal conductivity and stability, used in ceramics and electronic applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.